molecular formula C16H20N4O3 B254556 Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate

Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate

Cat. No. B254556
M. Wt: 316.35 g/mol
InChI Key: NTSGNEYXJMHJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PMTBA, and it is a derivative of benzamide. PMTBA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

PMTBA has been widely used in scientific research due to its potential applications in various fields. One of the major applications of PMTBA is in the field of medicinal chemistry, where it has shown promising results as an inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of PMTBA as a CK2 inhibitor involves the binding of the compound to the ATP-binding site of the kinase. This binding results in the inhibition of CK2 activity, which leads to the downstream effects on cellular processes.
Biochemical and Physiological Effects:
PMTBA has been shown to have various biochemical and physiological effects in scientific research. In addition to its role as a CK2 inhibitor, PMTBA has also been shown to have anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of PMTBA in lab experiments is its high potency as a CK2 inhibitor. The compound has been shown to have a high binding affinity for the ATP-binding site of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, one of the limitations of PMTBA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the use of PMTBA in scientific research. One potential direction is the development of PMTBA derivatives with improved solubility and potency as CK2 inhibitors. Another direction is the exploration of the compound's potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, the role of PMTBA in the regulation of other cellular processes, such as apoptosis and autophagy, could also be investigated in future studies.
Conclusion:
In conclusion, PMTBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has shown promising results as a CK2 inhibitor and has also been shown to have anti-inflammatory properties. Despite its limitations, PMTBA is a valuable tool for studying the role of CK2 in cellular processes and has several future directions for research.

Synthesis Methods

The synthesis of PMTBA involves the reaction of 4-aminobenzoic acid with pentyl chloroformate, followed by the reaction of the resulting pentyl 4-aminobenzoate with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. The final product is obtained after purification through recrystallization.

properties

Product Name

Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate

InChI

InChI=1S/C16H20N4O3/c1-3-4-5-10-23-15(21)12-6-8-13(9-7-12)17-14-11(2)19-20-16(22)18-14/h6-9H,3-5,10H2,1-2H3,(H2,17,18,20,22)

InChI Key

NTSGNEYXJMHJPS-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)NN=C2C

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)NN=C2C

Origin of Product

United States

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